![molecular formula C17H14FN3OS B6139819 (2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6139819.png)
(2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with benzyl bromide in the presence of a base, such as sodium hydroxide, to yield the final thiazolidinone product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The benzyl and fluorobenzylidene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activities, the compound is being investigated as a potential lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of (2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes at the molecular level is well-documented.
Comparison with Similar Compounds
- (2E)-5-benzylidene-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- (2E)-5-(4-methoxybenzylidene)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- (2E)-5-(4-chlorobenzylidene)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Uniqueness: The presence of the fluorobenzylidene group in (2E)-5-benzyl-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one imparts unique electronic properties, enhancing its reactivity and biological activity. This makes it distinct from other thiazolidinones, which may lack this functional group. Additionally, the combination of benzyl and fluorobenzylidene groups provides a unique structural framework that can be exploited for further chemical modifications and applications.
Properties
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-9-5-4-8-13(14)11-19-21-17-20-16(22)15(23-17)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPILAOZKFHCU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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